1-(4-Nitrobenzenesulfonyl)piperidin-3-amine
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Overview
Description
1-(4-Nitrobenzenesulfonyl)piperidin-3-amine is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a nitrobenzenesulfonyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-(4-Nitrobenzenesulfonyl)piperidin-3-amine typically involves the reaction of piperidine derivatives with nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Nitrobenzenesulfonyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Nitrobenzenesulfonyl)piperidin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules
Biology: This compound is used in the study of enzyme inhibitors and receptor binding studies due to its ability to interact with biological molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzenesulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Nitrobenzenesulfonyl)piperidin-3-amine can be compared with other piperidine derivatives such as:
1-(4-Nitrobenzenesulfonyl)piperidin-3-ylmethanol: This compound has a similar structure but includes a hydroxyl group, which can alter its reactivity and biological activity.
1-(4-Nitrobenzenesulfonyl)-3-(piperidin-4-yl)-2,3-dihydro-1H-indole:
The uniqueness of this compound lies in its specific substitution pattern, which offers distinct reactivity and interaction profiles compared to other piperidine derivatives.
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c12-9-2-1-7-13(8-9)19(17,18)11-5-3-10(4-6-11)14(15)16/h3-6,9H,1-2,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHCGGKABZBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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